molecular formula C5H10N2O2S B1278620 Methanesulfonamide, N-(1-cyano-1-methylethyl)- CAS No. 103472-14-6

Methanesulfonamide, N-(1-cyano-1-methylethyl)-

Cat. No. B1278620
M. Wt: 162.21 g/mol
InChI Key: ZKXUNXWGAUQSNM-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(1-cyano-1-methylethyl)-, is a chemical compound that is part of a broader class of methanesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a methane moiety. The methanesulfonamide moiety is a common feature in various compounds that have been studied for their conformational properties, biological activity, and potential applications in organic synthesis and microbial metabolism.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various chemical reactions. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides is achieved by reacting with terminal acetylenes in the presence of a palladium catalyst . Additionally, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents, indicating the versatility of methanesulfonamide derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N—H bond and the presence of various substituents on the aromatic ring. Studies have shown that the conformation of the N—H bond can be syn or anti to the substituents on the benzene ring, which can influence the compound's biological activity and intermolecular interactions . The geometric parameters of these compounds, such as bond and torsion angles, are similar to other methanesulfonanilides, with some differences that are specific to each derivative.

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions. For example, they can form cyclic dimers in solution or chain associates via hydrogen bonding in crystal structures . They can also undergo protonation by strong acids or form solvate H-complexes with weaker acids . The reactivity of the sulfonamide group is also exploited in the reductive ring-opening of O-benzylidene acetals, where methanesulfonic acid serves as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group imparts strong acidity to the compounds, making them key intermediates in the biogeochemical cycling of sulfur . The amide hydrogen atom's position relative to the plane of the benzene ring is significant for the compound's biological activity, as it determines the availability of the hydrogen atom to receptor molecules . The compounds' ability to form hydrogen bonds leads to various packing structures in the solid state, such as chains or ribbonlike structures .

Scientific Research Applications

Chemoselective N-Acylation

Methanesulfonamide derivatives have been studied for their ability to act as chemoselective N-acylation reagents. Specifically, N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have shown good chemoselectivity in N-acylation reactions, based on structure-reactivity relationship studies (Kondo et al., 2000).

Pd-Catalyzed N-Arylation

Research has also focused on the use of methanesulfonamide in Pd-catalyzed cross-coupling reactions. A study reports the high-yielding cross-coupling of methanesulfonamide with aryl bromides and chlorides, offering a method to avoid genotoxic impurities (Rosen et al., 2011).

Structural Studies

Methanesulfonamide derivatives have been synthesized and their crystal structures analyzed, highlighting the intermolecular interactions and molecular geometries. For example, studies on N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and related derivatives revealed insights into their supramolecular assembly (Dey et al., 2015).

Vibrational and NMR Studies

Density Functional Theory (DFT) has been employed to study the molecular conformation, NMR chemical shifts, and vibrational transitions of methanesulfonamide derivatives, enhancing the understanding of their molecular structure and behavior (Karabacak et al., 2010).

Synthesis and Characterization

New methanesulfonamide derivatives have been synthesized and characterized for potential antibacterial applications. The synthesis methods often involve the use of other chemicals, like sulfonamide compounds, and the resulting products are studied for their biological activities (Özdemir et al., 2009).

Asymmetric Dihydroxylations

Methanesulfonamide has been studied for its role in Sharpless asymmetric dihydroxylation processes. It was found to serve as a cosolvent and a general acid catalyst, influencing the reaction times and outcomes (Junttila & Hormi, 2009).

Safety And Hazards

The safety information for “Methanesulfonamide, N-(1-cyano-1-methylethyl)-” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2-cyanopropan-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXUNXWGAUQSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445976
Record name Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)methanesulfonamide

CAS RN

103472-14-6
Record name Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-cyano-1-methylethyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 8.4 g (0.1 mole) 2-amino-2-methylpropionitrile (the product of Example 1), and 10.1 g (0.1 mole) triethylamine in 125 ml methylene chloride, 11.5 g (0.1 mole) methanesulfonyl chloride in 25 ml methylene chloride were added dropwise over about 20 minutes in an exothermic addition reaction. The reaction mixture was stirred 15 minutes, then washed once with 100 ml water, washed twice with 50 ml water, dried over magnesium sulfate, and stripped to give 8.9 g of a brown oil.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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